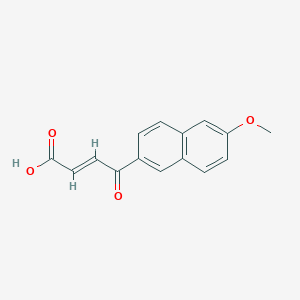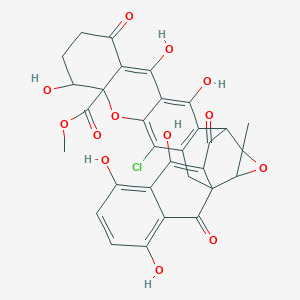
4-(6-Methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-Methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, also known as MENB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the family of chalcones, which are known for their diverse biological activities such as antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 4-(6-Methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid is not fully understood; however, studies have suggested that this compound exerts its biological effects through various pathways. This compound has been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. Moreover, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been found to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have reported that this compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. Moreover, this compound has been found to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. Additionally, this compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-(6-Methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid in lab experiments is its diverse biological activities, which make it a potential therapeutic agent for various diseases. Moreover, this compound is relatively easy to synthesize, making it a cost-effective compound for research purposes. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on 4-(6-Methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid. One of the potential areas of research is the development of novel drug formulations of this compound that can improve its bioavailability and efficacy. Moreover, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in other diseases such as diabetes and cardiovascular diseases. Additionally, the use of this compound as a potential chemopreventive agent needs to be explored further.
Méthodes De Synthèse
4-(6-Methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid can be synthesized through various methods, including Claisen-Schmidt condensation, aldol condensation, and Michael addition reaction. The most common method for synthesizing this compound is the Claisen-Schmidt condensation, which involves the reaction between 2-hydroxy-3-methoxybenzaldehyde and 4-methoxyacetophenone in the presence of a base such as potassium hydroxide. The resulting product is then subjected to further reactions to obtain this compound.
Applications De Recherche Scientifique
4-(6-Methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that this compound exhibits potent anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast, lung, colon, and prostate cancer. Moreover, this compound has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
Numéro CAS |
129119-99-9 |
|---|---|
Formule moléculaire |
C8H3ClF3NOS |
Poids moléculaire |
256.25 g/mol |
Nom IUPAC |
(E)-4-(6-methoxynaphthalen-2-yl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C15H12O4/c1-19-13-5-4-10-8-12(3-2-11(10)9-13)14(16)6-7-15(17)18/h2-9H,1H3,(H,17,18)/b7-6+ |
Clé InChI |
DEVFGGMZYONYBJ-VOTSOKGWSA-N |
SMILES isomérique |
COC1=CC2=C(C=C1)C=C(C=C2)C(=O)/C=C/C(=O)O |
SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(=O)C=CC(=O)O |
SMILES canonique |
COC1=CC2=C(C=C1)C=C(C=C2)C(=O)C=CC(=O)O |
Synonymes |
4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid MNOB |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,4-dichloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B238506.png)

![3-ethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238513.png)





![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B238532.png)

![3-bromo-4-ethoxy-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238561.png)

